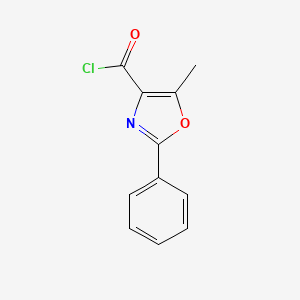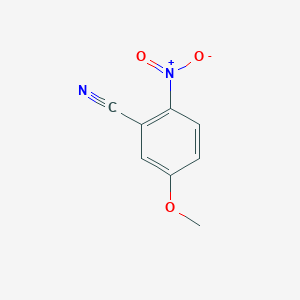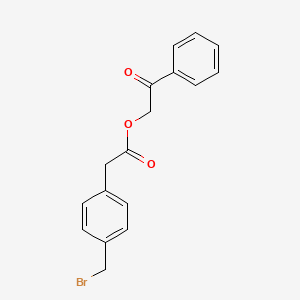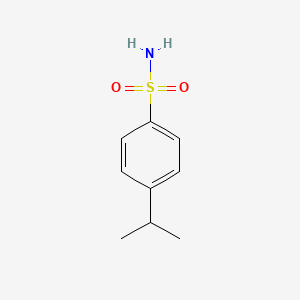
4-Isopropylbenzenesulfonamide
Overview
Description
4-Isopropylbenzenesulfonamide is a chemical compound with the linear formula C9H13NO2S . It has a molecular weight of 199.27 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Isopropylbenzenesulfonamide is represented by the linear formula C9H13NO2S . The InChI code for this compound is 1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
4-Isopropylbenzenesulfonamide has a melting point range of 103-106 degrees Celsius .Scientific Research Applications
Medicine: Antibacterial Agents
4-Isopropylbenzenesulfonamide has been explored for its potential use in medicine, particularly as an antibacterial agent. Sulfonamides, the class of compounds to which it belongs, have historically been used to treat bacterial infections due to their ability to inhibit bacterial growth .
Agriculture: Pesticide Development
In agriculture, sulfonamide derivatives are utilized in the development of pesticides. Their role in modulating the properties of crop-protection compounds is significant, especially in fungicides, herbicides, and insecticides .
Industrial Applications: Chemical Synthesis
This compound is also valuable in industrial chemical synthesis. It serves as a building block for creating more complex molecules, which can be used in various manufacturing processes .
Environmental Science: Pollution Monitoring
4-Isopropylbenzenesulfonamide may play a role in environmental science, particularly in pollution monitoring. Its presence in environmental samples can indicate contamination from pharmaceuticals and personal care products .
Biochemistry: Proteomics Research
In biochemistry, 4-Isopropylbenzenesulfonamide is used in proteomics research. It can be a part of the study of protein expression and function, aiding in the understanding of cellular processes .
Material Science: Advanced Material Development
Lastly, in material science, this compound could contribute to the development of advanced materials. Its chemical properties might be harnessed to improve the functionality or create new types of materials for various applications .
Mechanism of Action
Target of Action
4-Isopropylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 4-Isopropylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways that rely on this compound. As folic acid is crucial for the synthesis of nucleic acids, its deficiency leads to impaired DNA replication and cell division . This results in the bacteriostatic activity of sulfonamides, meaning they inhibit the growth of bacteria rather than killing them directly .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 4-Isopropylbenzenesulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA and dividing, thereby stopping the spread of the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isopropylbenzenesulfonamide. For instance, the presence of sunlight can lead to the degradation of sulfonamides, reducing their effectiveness . Furthermore, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .
Safety and Hazards
Future Directions
While specific future directions for 4-Isopropylbenzenesulfonamide are not available, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various fields of research.
properties
IUPAC Name |
4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWEROKBOQYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283087 | |
| Record name | 4-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzenesulfonamide | |
CAS RN |
6335-39-3 | |
| Record name | 4-(1-Methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cumenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


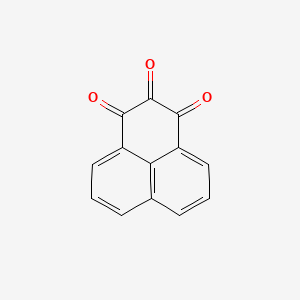

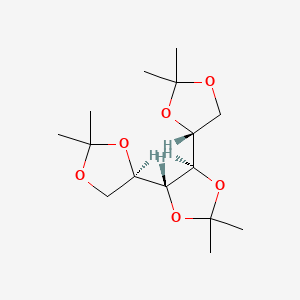



![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)


